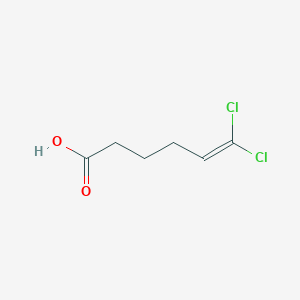
6,6-Dichlorohex-5-enoicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,6-Dichlorohex-5-enoic acid is an organic compound with the molecular formula C6H8Cl2O2 It is characterized by the presence of two chlorine atoms attached to the sixth carbon of a hexenoic acid chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-dichlorohex-5-enoic acid typically involves the chlorination of hexenoic acid derivatives. One common method is the reaction of hex-5-enoic acid with chlorine gas in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure selective chlorination at the sixth carbon position.
Industrial Production Methods
Industrial production of 6,6-dichlorohex-5-enoic acid may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and chlorine concentration, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
6,6-Dichlorohex-5-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into less chlorinated derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of hex-5-enoic acid derivatives.
Reduction: Formation of hex-5-enoic acid with fewer chlorine atoms.
Substitution: Formation of hex-5-enoic acid derivatives with different functional groups.
Applications De Recherche Scientifique
6,6-Dichlorohex-5-enoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 6,6-dichlorohex-5-enoic acid involves its interaction with molecular targets through its functional groups. The chlorine atoms and the carboxylic acid group play a crucial role in its reactivity and binding to target molecules. The pathways involved may include enzyme inhibition, receptor binding, and modulation of biochemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Chlorohex-5-enoic acid: Similar structure but with only one chlorine atom.
Hex-5-enoic acid: Lacks chlorine atoms, making it less reactive in certain reactions.
6,6-Dibromohex-5-enoic acid: Contains bromine atoms instead of chlorine, leading to different reactivity.
Uniqueness
6,6-Dichlorohex-5-enoic acid is unique due to the presence of two chlorine atoms at the sixth carbon position, which significantly influences its chemical reactivity and potential applications. This dual chlorination provides distinct properties compared to its mono-chlorinated or non-chlorinated counterparts.
Propriétés
Formule moléculaire |
C6H8Cl2O2 |
|---|---|
Poids moléculaire |
183.03 g/mol |
Nom IUPAC |
6,6-dichlorohex-5-enoic acid |
InChI |
InChI=1S/C6H8Cl2O2/c7-5(8)3-1-2-4-6(9)10/h3H,1-2,4H2,(H,9,10) |
Clé InChI |
RRFLYHVGVIYJED-UHFFFAOYSA-N |
SMILES canonique |
C(CC=C(Cl)Cl)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


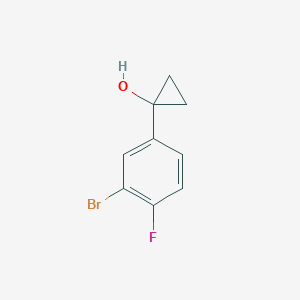

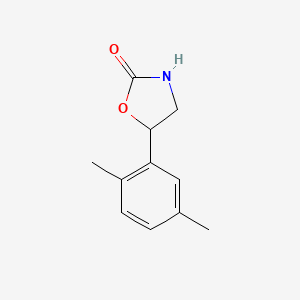
![2,2-Difluoro-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B15319292.png)
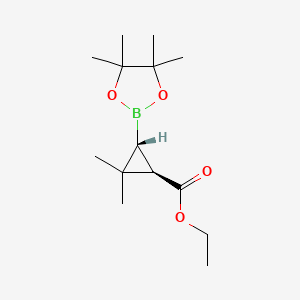
![2-[2-(Trifluoromethyl)phenyl]ethanethioamide](/img/structure/B15319307.png)

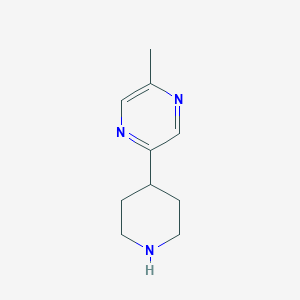
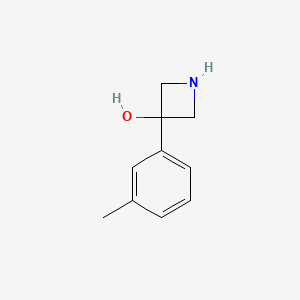
![2-({Methyl[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]amino}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B15319343.png)
![2-(3-fluorophenyl)-N-[2-(pyrrolidin-1-yl)phenyl]acetamide](/img/structure/B15319347.png)
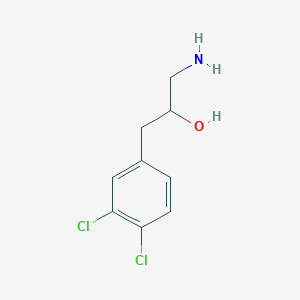
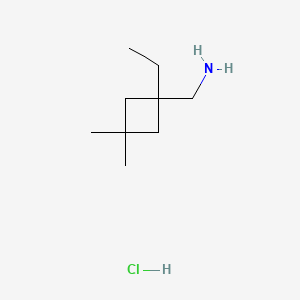
![3-[(3,5-Difluorophenyl)methyl]azetidine](/img/structure/B15319371.png)
